

Ethyl benzylidenecyanoacetate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl benzylidenecyanoacetate*

Cat. No.: B146910

[Get Quote](#)

An In-depth Technical Guide to Ethyl Benzylidenecyanoacetate

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of **ethyl benzylidenecyanoacetate**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Ethyl benzylidenecyanoacetate, a versatile organic compound, is characterized by the presence of a phenyl group, a cyano group, and an ethyl ester functionality attached to an alkene backbone. This arrangement of functional groups makes it a valuable intermediate in a variety of chemical syntheses.

The chemical structure of **ethyl benzylidenecyanoacetate** is as follows:

Chemical Formula: C₁₂H₁₁NO₂

Structure:

(Where Ph is a phenyl group and COOEt is an ethyl ester group)

The IUPAC name for this compound is ethyl (2E)-2-cyano-3-phenylprop-2-enoate.[\[1\]](#)[\[2\]](#) The "(2E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the higher priority groups (the phenyl group and the cyano-ester group) are on opposite sides.

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl benzylidenecyanoacetate** is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value
Molecular Weight	201.22 g/mol [2] [3]
Melting Point	48-51 °C [4]
Boiling Point	317.8°C at 760 mmHg (for the methyl ester)
LogP	2.43 [2]
Appearance	Solid [4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **ethyl benzylidenecyanoacetate**.

Spectroscopy	Characteristic Peaks
¹ H NMR (400 MHz, CDCl ₃)	δ 1.41 (t, J = 7.4 Hz, 3H), 4.36-4.41 (q, J = 7.4 Hz, 2H), 7.50-7.60 (m, 3H), 8.02 (d, J = 7.4 Hz, 2H), 8.40 (s, 1H) [4]
¹³ C NMR (100 MHz, CDCl ₃)	δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 [4]
IR (KBr)	2982, 2220 (C≡N), 1716 (C=O), 1600, 1440 cm ⁻¹ [4]

Experimental Protocols: Synthesis via Knoevenagel Condensation

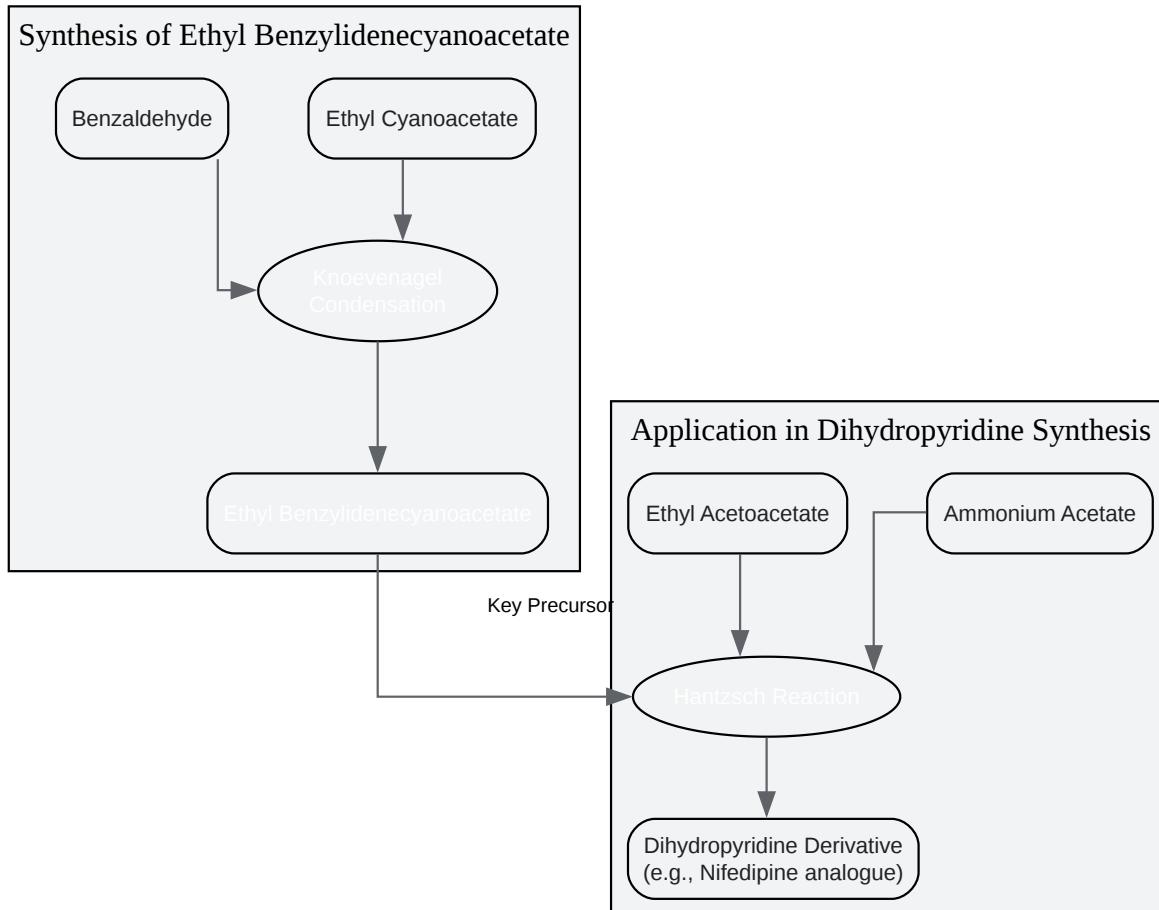
Ethyl benzylidenecyanoacetate is commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

Reaction Scheme:

Detailed Protocol:

This protocol is adapted from a procedure using diisopropylethylammonium acetate (DIPEAc) as a catalyst.[\[4\]](#)

- Reactants and Catalyst:
 - Benzaldehyde (1 mmol)
 - Ethyl cyanoacetate (1 mmol)
 - Diisopropylethylammonium acetate (DIPEAc)
- Procedure:
 - To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent, add the DIPEAc catalyst.
 - The reaction can be carried out at room temperature or with gentle heating to reflux, depending on the solvent and desired reaction time.[\[4\]](#)
 - Monitor the progress of the reaction by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to 40-45 °C.
 - If a biphasic system is formed, separate the layers. Concentrate the product layer under reduced pressure.


- The resulting crude product can be purified by recrystallization from a suitable solvent to yield the desired ethyl-2-cyano-3-phenylacrylate.[4]

Application in the Synthesis of Dihydropyridine Derivatives

Ethyl benzylidenecyanoacetate is a key building block in multicomponent reactions for the synthesis of various heterocyclic compounds, including the pharmacologically important dihydropyridines. The Hantzsch dihydropyridine synthesis is a classic example of such an application.[5][6][7]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the workflow from the synthesis of **ethyl benzylidenecyanoacetate** to its utilization in the Hantzsch synthesis of a dihydropyridine derivative.

[Click to download full resolution via product page](#)

Synthesis and Application of **Ethyl Benzylidene cyanoacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. acgpubs.org [acgpubs.org]
- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- To cite this document: BenchChem. [Ethyl benzylidenecyanoacetate chemical structure and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146910#ethyl-benzylidenecyanoacetate-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

